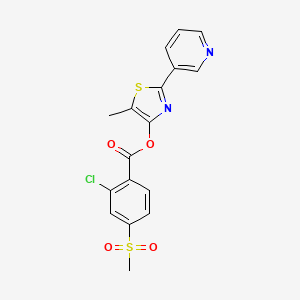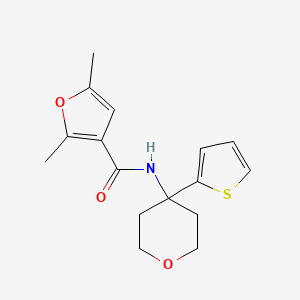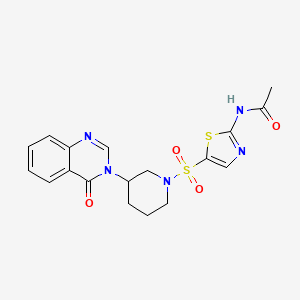![molecular formula C15H15BrN2OS B2845374 3-bromo-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 313241-82-6](/img/structure/B2845374.png)
3-bromo-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-bromo-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a carboxamide derived from benzoic acid, and a tetrahydrobenzothiazole group, which is a heterocyclic compound containing a saturated five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the tetrahydrobenzothiazole and benzamide moieties separately, followed by their coupling. The bromine atom at the 3-position of the benzamide could be introduced via electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide and tetrahydrobenzothiazole rings, with the bromine atom attached to the benzamide ring at the 3-position. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine atom, the amide group, and the heterocyclic ring. The bromine atom could potentially undergo nucleophilic substitution reactions, while the amide group could participate in various condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would increase its molecular weight and could potentially increase its boiling point and melting point compared to similar compounds without a halogen atom .Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Antibacterial Agents : Analogous compounds have been designed and synthesized for their promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. The synthesis involves Schiff bases of pyrazol-5-one derivatives derived from the 2-aminobenzothiazole nucleus, indicating potential for developing novel antibacterial drugs (Palkar et al., 2017).
Anticancer Activity : Compounds containing thiadiazole scaffold and benzamide groups have shown promising anticancer activity against a panel of human cancer cell lines, including melanoma and breast cancer. This highlights the potential of similar compounds in cancer therapy research (Tiwari et al., 2017).
Photosensitizers for Cancer Treatment : Zinc phthalocyanine derivatives substituted with thiadiazole-based groups have been studied for their high singlet oxygen quantum yield, indicating their potential use as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Material Science Applications
Supramolecular Gelators : N-(thiazol-2-yl)benzamide derivatives have been synthesized and investigated for their gelation behavior, elucidating the role of methyl functionality and multiple non-covalent interactions in gelation. This research is crucial for developing new materials with potential applications in drug delivery systems and tissue engineering (Yadav & Ballabh, 2020).
Water-Soluble Polymers : Research on poly(m-benzamide)s, which are soluble in water and exhibit thermosensitivity, demonstrates the potential for precision synthesis of polymers with specific molecular weights and distributions. These materials could have applications in biomedical fields, including drug delivery and tissue engineering (Sugi et al., 2006).
Mecanismo De Acción
Target of Action
A related compound, n-methylbenzamide, is known to be a potent inhibitor of pde10a (phosphodiesterase), a protein abundant only in brain tissue .
Mode of Action
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura coupling reactions , a type of cross-coupling reaction, suggesting that this compound might interact with its targets in a similar manner.
Biochemical Pathways
The compound’s potential involvement in suzuki–miyaura coupling reactions suggests that it may affect pathways involving carbon-carbon bond formation.
Pharmacokinetics
The compound’s molecular weight, as provided by the nist chemistry webbook , could potentially influence its bioavailability and pharmacokinetics.
Result of Action
Compounds with similar structures have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Safety and Hazards
Direcciones Futuras
Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity, and evaluations of its potential uses in various fields such as pharmaceuticals or materials science .
Propiedades
IUPAC Name |
3-bromo-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2OS/c1-9-5-6-12-13(7-9)20-15(17-12)18-14(19)10-3-2-4-11(16)8-10/h2-4,8-9H,5-7H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBKXEIPHKCAAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(4-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2845292.png)
![4-Amino-4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,3-butadiene-1,1,3-tricarbonitrile](/img/structure/B2845294.png)
![[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B2845295.png)
![N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-bromobenzenesulfonamide](/img/structure/B2845296.png)

![9-(2-chloro-6-fluorobenzyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2845300.png)

![3-[Cyclopropyl(methyl)amino]-4,4,4-trifluorobutanoic acid](/img/structure/B2845304.png)

![3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-(2-ethoxyphenyl)azetidine-1-carboxamide](/img/structure/B2845306.png)
![2-[(2,4-Dichlorophenyl)methylsulfanyl]-5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2845307.png)
![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide](/img/structure/B2845309.png)
![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid dihydrochloride](/img/structure/B2845311.png)
